![molecular formula C18H20ClN5O3 B15179638 N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide CAS No. 86190-47-8](/img/structure/B15179638.png)
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide
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Overview
Description
Glycerol: , also known as propane-1,2,3-triol, is a simple polyol compound. It is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. Glycerol is widely used in the food industry as a sweetener and humectant, in pharmaceutical formulations, and in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrolysis of Fats and Oils: Glycerol is commonly produced as a by-product in the soap-making process through the hydrolysis of fats and oils.
Transesterification: Another method involves the transesterification of triglycerides with methanol or ethanol, producing glycerol and methyl or ethyl esters.
Synthetic Production from Propylene: Glycerol can also be synthesized from propylene.
Industrial Production Methods:
Saponification: This is the traditional method where fats and oils are treated with a strong alkali, such as sodium hydroxide, to produce glycerol and soap.
Biodiesel Production: Glycerol is a major by-product in the production of biodiesel through the transesterification of vegetable oils or animal fats.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Glycerol can be oxidized to form various products, including dihydroxyacetone and glyceric acid.
Reduction: Glycerol can be reduced to produce compounds such as propanediol.
Esterification: Glycerol reacts with acids to form esters, such as mono- and diglycerides.
Dehydration: Glycerol can undergo dehydration to form acrolein.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as nickel is commonly used.
Esterification: Acid catalysts like sulfuric acid are often used.
Dehydration: Dehydration is typically carried out at high temperatures.
Major Products:
Oxidation: Dihydroxyacetone, glyceric acid.
Reduction: Propanediol.
Esterification: Mono- and diglycerides.
Dehydration: Acrolein.
Scientific Research Applications
Chemistry: Glycerol is used as a solvent and a reagent in various chemical reactions. It is also used in the synthesis of other chemicals, such as glycerol esters and glycerol ethers .
Biology: In biological research, glycerol is used as a cryoprotectant for the preservation of cells and tissues at low temperatures. It is also used in the preparation of bacterial culture media .
Medicine: Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of suppositories and as a laxative .
Industry: Glycerol is used in the production of cosmetics, personal care products, and food products. It is also used as an antifreeze and in the production of explosives such as nitroglycerin .
Mechanism of Action
Glycerol acts as an osmotic dehydrating agent with hygroscopic and lubricating properties. It increases plasma osmolality, resulting in the movement of water from extravascular spaces into the plasma through osmosis. This property is utilized in medical applications to reduce intracranial pressure and to treat edema .
Comparison with Similar Compounds
Ethylene Glycol: A diol with two hydroxyl groups, commonly used as an antifreeze.
Propylene Glycol: Another diol with similar physical properties to ethylene glycol but is non-toxic and used in food and pharmaceutical applications.
Uniqueness of Glycerol: Glycerol is unique due to its three hydroxyl groups, making it a trihydroxy alcohol. This gives it distinct physical and chemical properties, such as higher viscosity and hygroscopicity compared to diols like ethylene glycol and propylene glycol .
Biological Activity
N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide, also known by its CAS number 86190-47-8, is a compound of interest due to its diverse biological activities and applications in various fields, including pharmaceuticals and dye chemistry. This article explores the biological activity of this compound, supported by relevant data tables and findings from various studies.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈ClN₃O₄ |
Molecular Weight | 389.84 g/mol |
Boiling Point | 631.7 °C at 760 mmHg |
Flash Point | 335.8 °C |
Density | 1.32 g/cm³ |
Refractive Index | 1.62 |
This compound exhibits its biological activity primarily through its interactions with biological macromolecules, including proteins and nucleic acids. The azo group in the compound is known to participate in electron transfer reactions, which can lead to various biochemical effects.
Antimicrobial Activity
Research has indicated that azo compounds like this compound possess antimicrobial properties. A study evaluating the antibacterial effects of similar azo compounds demonstrated significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus .
Anticancer Potential
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific apoptotic pathways . The presence of the nitro group enhances its reactivity towards cellular targets, leading to increased cytotoxicity.
Case Studies
-
Study on Antimicrobial Effects :
- Objective : To evaluate the antibacterial activity of this compound.
- Methodology : Disc diffusion method against various bacterial strains.
- Results : Showed significant zones of inhibition compared to control groups, indicating strong antibacterial properties.
- Anticancer Activity Assessment :
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects of this compound. Toxicological studies indicate that exposure to high concentrations may lead to adverse effects, including mutagenicity and cytotoxicity . Therefore, careful handling and further studies are warranted to establish safety profiles.
Q & A
Q. Basic: What synthetic strategies are recommended for preparing N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide?
Answer:
A multi-step synthesis is typically employed:
Azo Coupling : React 2-chloro-4-nitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo intermediate .
Amidation : Introduce the acetamide group via nucleophilic substitution or condensation with acetic anhydride, ensuring anhydrous conditions to avoid hydrolysis .
Alkylation : Add the (1-methylpropyl)amino group using reductive amination or alkyl halide reactions, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) .
Key Validation : Confirm each step via FT-IR (azo C=N stretch at ~1600 cm⁻¹) and ¹H NMR (aromatic proton shifts at δ 7.5–8.5 ppm) .
Q. Advanced: How can computational methods optimize reaction pathways for this compound?
Answer:
Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates:
- Reaction Path Search : Identify low-energy pathways for azo coupling using software like Gaussian or ORCA .
- Solvent Effects : Simulate solvent interactions (e.g., DMSO vs. chloroform) using COSMO-RS to optimize reaction yields .
- Kinetic Modeling : Apply microkinetic models to predict rate-determining steps, such as nitro group reduction .
Validation : Cross-reference computational results with experimental LC-MS data to refine models .
Q. Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Confirm azo (C=N, ~1600 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and nitro (N-O, ~1520 cm⁻¹) groups .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
Note : Use deuterated DMSO for solubility in NMR due to the compound’s low polarity .
Q. Advanced: How to resolve contradictions in reported spectral data for this compound?
Answer:
Discrepancies often arise from:
- Tautomerism : The azo group may exhibit keto-enol tautomerism; use 2D NMR (COSY, HSQC) to confirm .
- Impurity Profiles : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with reference standards .
- X-ray Crystallography : Resolve ambiguous proton assignments via single-crystal diffraction .
Example : Conflicting NOE correlations can clarify spatial arrangements of substituents .
Q. Basic: What are stability considerations for this compound under experimental conditions?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent azo bond photodegradation .
- Thermal Stability : Avoid temperatures >40°C; DSC can identify decomposition onset (~180°C) .
- Solvent Choice : Use aprotic solvents (e.g., DMF) to prevent hydrolysis of the acetamide group .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Functional Group Modulation : Synthesize analogs with varying substituents (e.g., replacing nitro with cyano) and test bioactivity .
- Molecular Docking : Screen against targets (e.g., nitroreductases) using AutoDock Vina to prioritize analogs .
- In Vitro Assays : Assess cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) to correlate substituent effects with activity .
Q. Basic: How to assess purity and quantify yield post-synthesis?
Answer:
- HPLC : Use a C18 column (UV detection at 254 nm); purity >95% indicates successful isolation .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N values (tolerance ±0.4%) .
- Gravimetric Analysis : Calculate yield after vacuum drying (e.g., 60–70% typical for multi-step syntheses) .
Q. Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Answer:
- Side Reactions : Nitro group reduction (e.g., to amine) under acidic conditions; monitor via TLC .
- Cross-Coupling : Pd-catalyzed couplings may form diaryl byproducts; optimize catalyst loading (1–5 mol%) .
- Computational Analysis : Use DFT to identify competing transition states (e.g., azo vs. imine formation) .
Q. Basic: What are the solubility challenges, and how can they be addressed?
Answer:
- Low Aqueous Solubility : Use co-solvents (e.g., DMSO:water 1:9) or surfactants (e.g., Tween-80) .
- Polarity Mapping : Calculate logP (XLogP ~3.5) to guide solvent selection (e.g., chloroform for extraction) .
Q. Advanced: How can in silico models predict the compound’s environmental or metabolic fate?
Answer:
Properties
CAS No. |
86190-47-8 |
---|---|
Molecular Formula |
C18H20ClN5O3 |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
N-[5-(butan-2-ylamino)-2-[(2-chloro-4-nitrophenyl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C18H20ClN5O3/c1-4-11(2)20-13-5-7-17(18(9-13)21-12(3)25)23-22-16-8-6-14(24(26)27)10-15(16)19/h5-11,20H,4H2,1-3H3,(H,21,25) |
InChI Key |
SLMDSOHNJYMVJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
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